![molecular formula C10H16 B14698009 2-Ethylidenebicyclo[2.2.2]octane CAS No. 17777-75-2](/img/structure/B14698009.png)
2-Ethylidenebicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidenebicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that includes a bicyclo[2.2.2]octane core. This compound is of interest due to its rigid and strain-free system, which makes it a valuable scaffold in various chemical and biological applications .
Métodos De Preparación
The synthesis of 2-Ethylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. One method includes the cycloaddition of a suitable diene with an ethylidene-substituted dienophile, followed by ring-closing metathesis to form the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Ethylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially at the ethylidene group, using reagents like halogens or sulfonyl chlorides.
Aplicaciones Científicas De Investigación
2-Ethylidenebicyclo[2.2.2]octane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as topoisomerase II, leading to DNA interstrand cross-linking and increased antineoplastic activity . The pathways involved often include the modulation of enzyme activity and interference with DNA replication processes.
Comparación Con Compuestos Similares
2-Ethylidenebicyclo[2.2.2]octane can be compared with other bicyclic compounds such as:
Bicyclo[2.2.2]octane: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
Norbornene: Another bicyclic compound with different ring strain and reactivity profiles.
Bicyclo[2.2.1]heptane: Has a different ring structure, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of rigidity and functional group reactivity, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
17777-75-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-ethylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h2,8,10H,3-7H2,1H3 |
Clave InChI |
CCQTUDJZAMZHHC-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CC2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
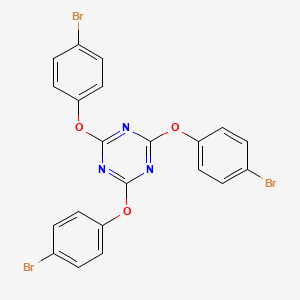
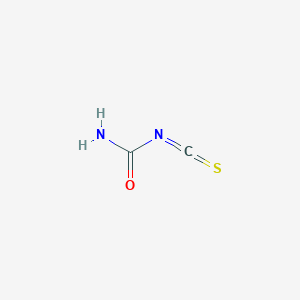
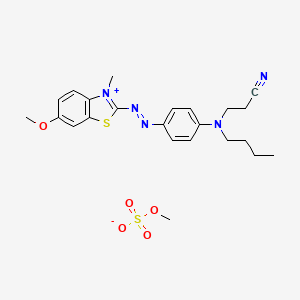
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)


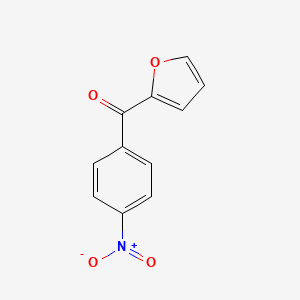
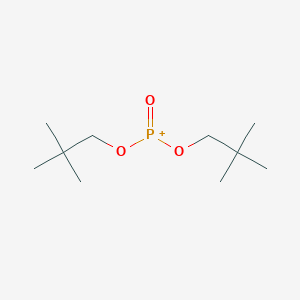

![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)
